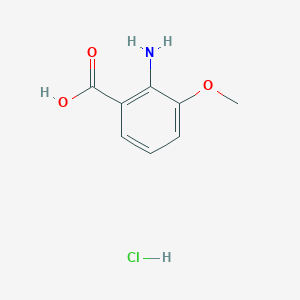

2-Amino-3-methoxybenzoic acid hydrochloride

Übersicht

Beschreibung

2-Amino-3-methoxybenzoic acid is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It naturally occurs as a derivative of benzoic acid and can be found in plant-derived products like tea and coffee .

Synthesis Analysis

2-Amino-3-methoxybenzoic acid is widely employed in scientific research for various purposes . It is suitable for solution phase peptide synthesis .

Molecular Structure Analysis

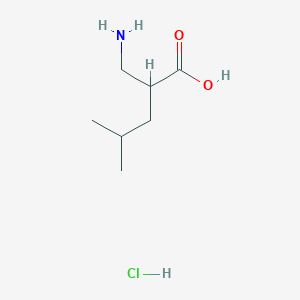

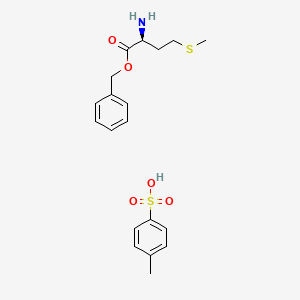

The molecular formula of 2-Amino-3-methoxybenzoic acid is C8H9NO3 . The molecular weight is 167.1620 . The IUPAC Standard InChI is InChI=1S/C8H9NO3/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4H,9H2,1H3, (H,10,11) .

Chemical Reactions Analysis

The mixing process of 2-amino-3-methoxybenzoic acid is an endothermic, spontaneous, and entropy-driven process . The solubility values of 2-amino-3-methylbenzoic acid affect its purification, recrystallization, and formulation development in the industry .

Physical and Chemical Properties Analysis

2-Amino-3-methoxybenzoic acid is a solid substance . Its melting point is 169-170 °C . The SMILES string is COc1cccc (C (O)=O)c1N .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

One of the significant applications of 2-Amino-3-methoxybenzoic acid hydrochloride is in the field of chemical synthesis. It serves as a precursor or intermediate in the synthesis of various complex organic compounds. For instance, it has been utilized in the synthesis of 2-mercapto-3-methoxybenzaldehyde, which further undergoes base-catalyzed condensation to produce 7-methoxybenzo[b]thiophenes and 1,2-benzisothiazoles (Rahman & Scrowston, 1983). Additionally, it has been used in the preparation of pyridine derivatives with antimicrobial properties, as demonstrated in the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids (Patel, Agravat, & Shaikh, 2011).

Polymers and Materials Science

In the field of polymers and materials science, this compound finds application as a dopant for polyaniline. It is used to alter the properties of polyaniline, a conducting polymer, by doping it with substituted benzoic acids, including 2-methoxybenzoic acid (Amarnath & Palaniappan, 2005).

Biochemical Research

In biochemical research, derivatives of this compound have been identified in natural sources and studied for their biochemical activities. For example, compounds such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid isolated from Cyclocarya paliurus leaves have shown significant alpha-glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).

Environmental Applications

This compound and its derivatives have been studied for their potential environmental applications, such as in the treatment of water contaminated with herbicides. For instance, research on the mineralization of the herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous medium through methods like anodic oxidation and electro-Fenton processes highlights this application (Brillas, Baños, & Garrido, 2003).

Conclusionthis compound serves as a versatile compound in various scientific research areas, ranging from chemical synthesis and polymer science to

Scientific Research Applications of this compound

Chemical Synthesis

This compound is instrumental in synthesizing various chemical compounds. It is used in creating new pyridine derivatives with potential antimicrobial activities, as shown in the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids (Patel, Agravat, & Shaikh, 2011).

Materials Science and Polymers

In materials science, this compound is a dopant for polyaniline, a conducting polymer. Doping with 2-methoxybenzoic acid and other benzoic acids alters polyaniline's properties, making it suitable for various advanced technological applications (Amarnath & Palaniappan, 2005).

Biological and Biochemical Research

In biological research, derivatives of this compound are explored for their inhibitory activities on enzymes like glucosidase and glycogen phosphorylase. Compounds isolated from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, have shown significant inhibitory activities, suggesting potential medical applications (Li et al., 2008).

Environmental Applications

This compound is also relevant in environmental science. For example, its derivatives are used in the mineralization of herbicides like dicamba in aqueous solutions, utilizing methods like electro-Fenton and photoelectro-Fenton processes (Brillas, Baños, & Garrido, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-6-4-2-3-5(7(6)9)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRMVPFWAQRSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride](/img/structure/B3279000.png)

![Ethyl naphtho[2,1-d]thiazole-2-carboxylate](/img/structure/B3279026.png)

![2,5-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B3279063.png)

![4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B3279079.png)

![3-(4-bromophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)